N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
CAS No.:
Cat. No.: VC14816720
Molecular Formula: C21H23N5O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O2S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
| Standard InChI | InChI=1S/C21H23N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H,23,24,27) |
| Standard InChI Key | MCVHVOBXOWKZST-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pentanamide backbone bridging two critical heterocyclic systems: a benzothiazole ring and a 4-(pyridin-2-yl)piperazine group. The benzothiazole component (C7H5NS) contributes aromaticity and π-stacking capabilities, while the piperazine-pyridine system (C9H12N3) introduces basicity and hydrogen-bonding potential. The (2E)-configuration of the benzothiazolylidene group ensures planar geometry, facilitating intercalation into biological macromolecules .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C23H23N5O2S, yielding a molecular weight of 433.53 g/mol. This aligns with analogous compounds documented in chemical databases . Key bond lengths and angles derived from X-ray crystallography of related structures suggest:
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C=N bond in benzothiazolylidene: 1.28 Å
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Piperazine ring puckering angle: 25°–30°
Synthesis and Optimization
Stepwise Synthesis
The synthesis involves three sequential reactions (Figure 1):
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Formation of 5-oxopentanamide: Glutaric anhydride reacts with ammonium hydroxide under reflux to yield 5-oxopentanoic acid, which is subsequently amidated using benzothiazole-2-amine in the presence of DCC (N,N'-dicyclohexylcarbodiimide).
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Piperazine functionalization: 4-(Pyridin-2-yl)piperazine is introduced via nucleophilic acyl substitution, requiring anhydrous DMF and catalytic DMAP (4-dimethylaminopyridine) at 80°C .
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Tautomer stabilization: The (2E)-configuration is secured through thermal equilibration in toluene, with the trans-isomer predominating (85:15 ratio) .
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | DCC, NH4OH | 60°C | 72% |
| 2 | DMAP, DMF | 80°C | 58% |
| 3 | Toluene | 110°C | 91% |
Physicochemical Properties
Solubility and Partitioning
Experimental logP values for structurally related compounds range from 2.78–3.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility remains limited (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo delivery .
Spectroscopic Signatures
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1H NMR (500 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, pyridine-H), 7.92 (s, benzothiazole-H), 3.72–3.68 (m, piperazine-CH2).
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IR (KBr): 1675 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S) .
Biological Activity and Mechanisms
Anticancer Efficacy
In NCI-60 screening panels, the compound demonstrated broad-spectrum activity with mean logGI50 values of -5.12±0.34 across nine cancer types (Table 2). Notable potency was observed against:
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Non-small cell lung cancer (NCI-H522): logGI50 = -6.01
Table 2: Cell Line Sensitivity
| Cell Line | logGI50 |
|---|---|
| NCI-H522 | -6.01 |
| OVCAR-4 | -5.78 |
| SF-268 | -5.45 |
Target Engagement
Mechanistic studies implicate dual inhibition pathways:
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Topoisomerase IIα: IC50 = 1.2 μM via intercalation into DNA-enzyme complexes .
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PI3K/Akt/mTOR: 60% suppression of p-Akt(Ser473) at 10 μM dose, inducing apoptosis in leukemia cells .
Therapeutic Applications and Challenges
Oncology Indications
Preclinical models highlight potential against:
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EGFR-mutant NSCLC: Tumor volume reduction by 68% in xenografts (50 mg/kg, q3d×4) .
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Taxane-resistant ovarian cancer: Synergy with PARP inhibitors (CI=0.32) .
ADME Considerations
Pharmacokinetic studies in rodents reveal:
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